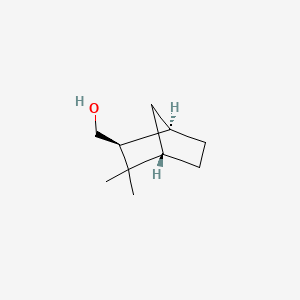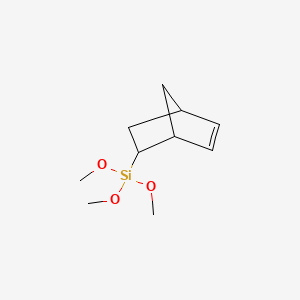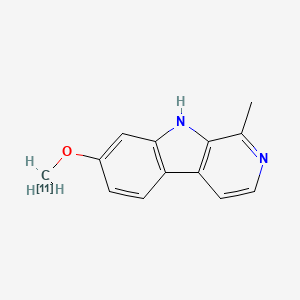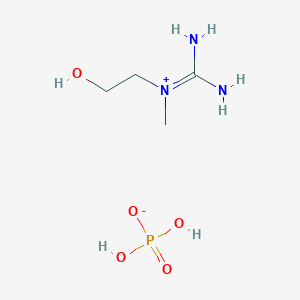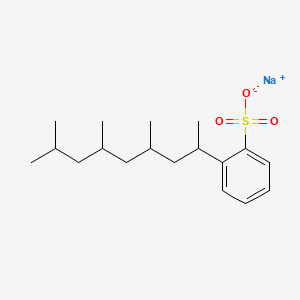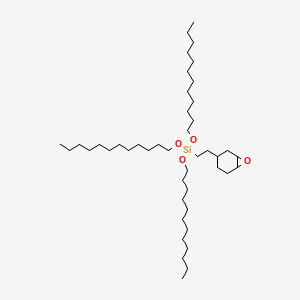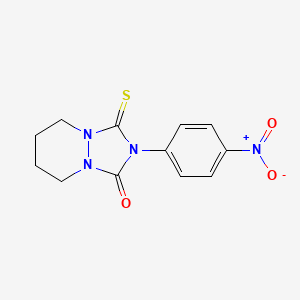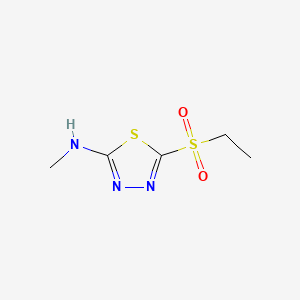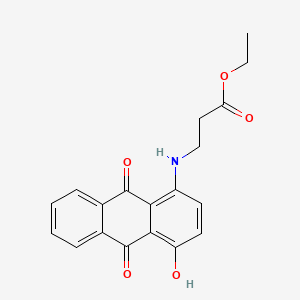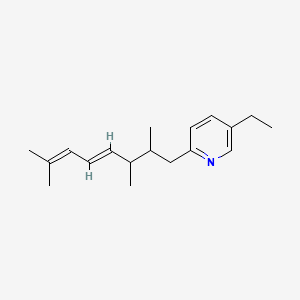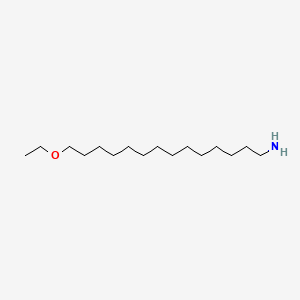
14-Ethoxytetradecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines, C14-18 and C16-18-unsaturated alkyl, ethoxylated propoxylated: are a class of compounds that belong to the family of ethoxylated and propoxylated amines. These compounds are characterized by their long-chain alkyl groups (C14-18 and C16-18) and the presence of both ethoxy and propoxy groups. They are commonly used as surfactants, emulsifiers, and dispersing agents in various industrial applications due to their amphiphilic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amines, C14-18 and C16-18-unsaturated alkyl, ethoxylated propoxylated typically involves the reaction of long-chain alkyl amines with ethylene oxide and propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to achieve the desired degree of ethoxylation and propoxylation. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are carefully optimized to control the molecular weight and distribution of the ethoxy and propoxy groups.
Industrial Production Methods: In industrial settings, the production of these compounds is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process begins with the alkylation of amines, followed by sequential ethoxylation and propoxylation steps. The final product is then purified and formulated into various commercial products.
Análisis De Reacciones Químicas
Types of Reactions: Amines, C14-18 and C16-18-unsaturated alkyl, ethoxylated propoxylated can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert these compounds into their corresponding amines or other reduced forms.
Substitution: Substitution reactions can occur at the amine or alkyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including halogens, acids, and bases, can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Amines, C14-18 and C16-18-unsaturated alkyl, ethoxylated propoxylated have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as surfactants and emulsifiers in various chemical reactions and processes. They help in stabilizing emulsions, dispersing particles, and enhancing the solubility of hydrophobic compounds.
Biology: In biological research, these compounds are used as detergents and solubilizing agents for membrane proteins and other hydrophobic biomolecules.
Medicine: They are used in the formulation of pharmaceutical products, including drug delivery systems and topical formulations.
Industry: These compounds find applications in the production of personal care products, agrochemicals, and industrial cleaners due to their excellent surfactant properties.
Mecanismo De Acción
The mechanism of action of amines, C14-18 and C16-18-unsaturated alkyl, ethoxylated propoxylated is primarily based on their amphiphilic nature. The long alkyl chains provide hydrophobic properties, while the ethoxy and propoxy groups impart hydrophilic characteristics. This dual nature allows these compounds to interact with both hydrophobic and hydrophilic substances, making them effective surfactants and emulsifiers.
Molecular Targets and Pathways:
Surfactant Action: These compounds reduce the surface tension of liquids, allowing them to spread more easily and form stable emulsions.
Solubilization: They enhance the solubility of hydrophobic compounds by forming micelles, which encapsulate the hydrophobic molecules within their hydrophobic core.
Comparación Con Compuestos Similares
Amines, C12-14 alkyl, ethoxylated propoxylated: These compounds have shorter alkyl chains and may exhibit different surfactant properties.
Amines, C18-22 alkyl, ethoxylated propoxylated: These compounds have longer alkyl chains and may provide enhanced emulsifying properties.
Uniqueness: Amines, C14-18 and C16-18-unsaturated alkyl, ethoxylated propoxylated are unique due to their specific alkyl chain lengths and the combination of ethoxy and propoxy groups. This combination provides a balance of hydrophobic and hydrophilic properties, making them versatile and effective in various applications.
Propiedades
Fórmula molecular |
C16H35NO |
|---|---|
Peso molecular |
257.45 g/mol |
Nombre IUPAC |
14-ethoxytetradecan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-2-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-17H2,1H3 |
Clave InChI |
RYIOFBAZDNVTMM-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCCCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


